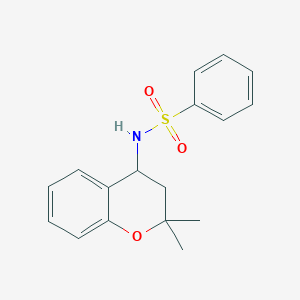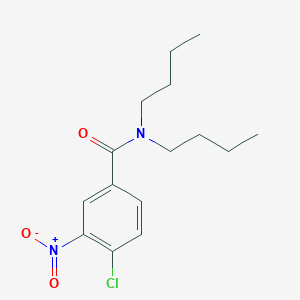
3,5-dichloro-N-2-pyridinylbenzamide
Overview
Description
3,5-dichloro-N-2-pyridinylbenzamide (DPBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-2-pyridinylbenzamide involves the inhibition of the protein kinase CK2. CK2 is a key enzyme involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 3,5-dichloro-N-2-pyridinylbenzamide inhibits CK2 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. This, in turn, leads to the inhibition of various signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
3,5-dichloro-N-2-pyridinylbenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is important for the prevention of uncontrolled cell growth. 3,5-dichloro-N-2-pyridinylbenzamide has also been found to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells. Furthermore, 3,5-dichloro-N-2-pyridinylbenzamide has been found to inhibit the activity of various enzymes involved in cancer cell metabolism, which can lead to a decrease in cell proliferation.
Advantages and Limitations for Lab Experiments
3,5-dichloro-N-2-pyridinylbenzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. It has also been found to have low toxicity in normal cells, which is important for the development of cancer therapies. However, 3,5-dichloro-N-2-pyridinylbenzamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in some assays. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its use in cancer therapy.
Future Directions
There are several future directions for research on 3,5-dichloro-N-2-pyridinylbenzamide. One area of research is the development of more efficient synthesis methods for 3,5-dichloro-N-2-pyridinylbenzamide. Another area of research is the optimization of 3,5-dichloro-N-2-pyridinylbenzamide for cancer therapy. This includes the development of drug delivery systems that can improve its solubility and bioavailability. Furthermore, research can be conducted to elucidate the mechanism of action of 3,5-dichloro-N-2-pyridinylbenzamide, which can lead to the development of more effective cancer therapies. Lastly, research can be conducted to explore the potential applications of 3,5-dichloro-N-2-pyridinylbenzamide in other fields, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
3,5-dichloro-N-2-pyridinylbenzamide has been studied extensively for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3,5-dichloro-N-2-pyridinylbenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, 3,5-dichloro-N-2-pyridinylbenzamide has been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis.
properties
IUPAC Name |
3,5-dichloro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-3-1-2-4-15-11/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJSJYRQPDWJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)

![N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4720282.png)

![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)

